![molecular formula C8H7F3N2O B13503578 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a furo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine typically involves multi-step procedures. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the furo[2,3-b]pyridine core.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by palladium-catalyzed processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Sodium and ammonium chloride in ethanol are typical reducing agents.
Substitution: Palladium catalysts and organoboron reagents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may block receptors such as CSF-IR, preventing the attachment of proteins like macrophage colony-stimulating factor (M-CSF). This inhibition can reduce the accumulation of immune cells in tissues, thereby mitigating disease symptoms .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares a similar trifluoromethyl group but differs in its overall structure.
6-(Trifluoromethyl)-3-pyridinamine: Another related compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-2,6H,3,12H2 |
InChI Key |
HRGNAWCAUXEGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)N=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
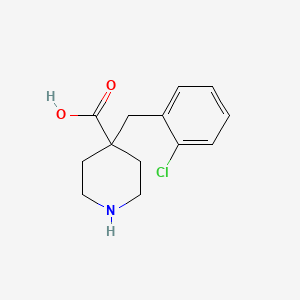
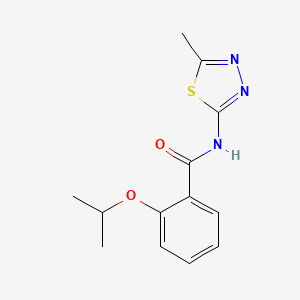
![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)
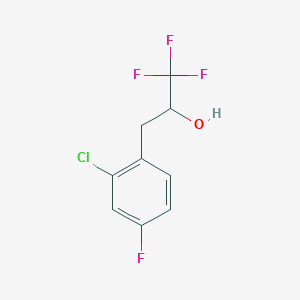
![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
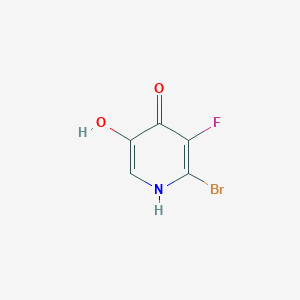
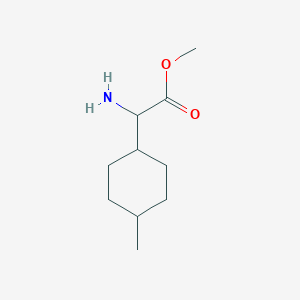
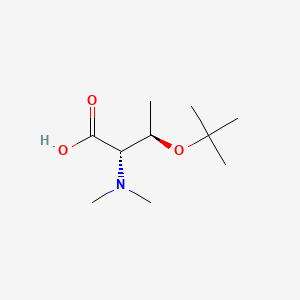
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)

